1-aminoisoquinolin-7-ol
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Overview
Description
1-Aminoisoquinolin-7-ol is a heterocyclic aromatic organic compound that belongs to the isoquinoline family It is characterized by the presence of an amino group at the first position and a hydroxyl group at the seventh position on the isoquinoline ring
Mechanism of Action
Target of Action
1-Aminoisoquinolin-7-ol belongs to the family of quinolines and isoquinolines . These compounds are known for their diverse biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . .
Mode of Action
Quinolines and isoquinolines generally exhibit their biological activities through various mechanisms of action . They interact with their targets, leading to changes that result in their observed biological effects. The specific interactions of this compound with its targets remain to be elucidated.
Biochemical Pathways
Quinolines and isoquinolines are known to influence a variety of biochemical pathways due to their diverse biological activities
Result of Action
Given the known biological activities of quinolines and isoquinolines, it can be inferred that this compound may have similar effects
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminoisoquinolin-7-ol can be synthesized through several methods. One common approach involves the Pomeranz–Fritsch reaction, which is an efficient method for preparing isoquinoline derivatives. This reaction typically involves the cyclization of benzylamine derivatives in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often involves the selective extraction and fractional crystallization of coal tar, which is a rich source of isoquinoline derivatives. The compound can be isolated by exploiting its basicity and solubility properties.
Chemical Reactions Analysis
Types of Reactions: 1-Aminoisoquinolin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
1-Aminoisoquinolin-7-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, characterized by a benzene ring fused to a pyridine ring.
Quinoline: Similar to isoquinoline but with the nitrogen atom in a different position.
1-Benzylisoquinoline: A naturally occurring alkaloid with a similar structural backbone.
Uniqueness: 1-Aminoisoquinolin-7-ol is unique due to the presence of both an amino group and a hydroxyl group on the isoquinoline ring
Properties
CAS No. |
215454-23-2 |
---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.2 |
Purity |
0 |
Origin of Product |
United States |
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